2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the orientation of the thiazole ring and the nature of the substituents . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Substituents: Fluorine atoms are introduced into the benzothiazole ring and the phenyl ring through nucleophilic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acetamide Formation: The final step involves the reaction of the fluorinated benzothiazole derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.
Chemical Reactions Analysis
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide can be compared with other benzothiazole derivatives:
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3OS/c1-10-6-7-11(8-13(10)19)20-15(23)9-22(2)17-21-16-12(18)4-3-5-14(16)24-17/h3-8H,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFPKUSAPBDIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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